2,5-Diethyl-4-methylthiazole

Flavor Chemistry Sensory Science Thiazole Differentiation

Formulators targeting authentic cooked-meat notes face evaporation loss of common thiazoles during retort or extrusion. 2,5-Diethyl-4-methylthiazole (CAS 41981-71-9) solves this with its 217.8 °C boiling point and clean EFSA safety opinion, delivering superior thermal process retention. • Pure nutty-green profile without cocoa/musty off-notes, verified at 0.01% evaluation level. • Naturally occurring in cooked pork and roast beef, ensuring food-source alignment for plant-based meat analogs. • Distinguishable Kovats Retention Index for unambiguous GC-MS reference standard use.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 41981-71-9
Cat. No. B15178783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-4-methylthiazole
CAS41981-71-9
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(S1)CC)C
InChIInChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3
InChIKeyAEVBKBWVXISVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyl-4-methylthiazole (CAS 41981-71-9) Procurement: Compound Identity and In-Class Positioning


2,5-Diethyl-4-methylthiazole (CAS 41981-71-9) is a 2,4,5-trisubstituted thiazole with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol [1]. It is characterized by ethyl substituents at the 2- and 5-positions and a methyl group at the 4-position of the heterocyclic ring. The compound occurs naturally as a volatile flavor component of cooked pork, roast beef, and baked potatoes and is primarily recognized for its green and nutty organoleptic profile [2]. It is listed as a flavoring agent with the JECFA FL number 15.050 and has been evaluated by EFSA with no safety concern under the conditions of intended use [3].

Sourcing 2,5-Diethyl-4-methylthiazole: Why Not All Trisubstituted Thiazoles Are Interchangeable


Although many alkylthiazoles share a broad 'nutty-green' descriptor, their specific aroma character, potency, regulatory status, and physical-chemical properties diverge significantly due to substitution pattern. For instance, 2-ethyl-4-methylthiazole introduces a cocoa note alongside nuttiness [1], while 4-methyl-5-vinylthiazole carries a musty cocoa profile and has been flagged for genotoxic potential by EFSA [2]. Simple replacement without considering these differences can alter a flavor profile, compromise thermal processing stability, or introduce a non-compliant substance. The quantitative differentiation evidence below substantiates the selection of 2,5-diethyl-4-methylthiazole for specific formulation and research needs.

2,5-Diethyl-4-methylthiazole Analytical and Sensory Differentiation Data for Informed Procurement


Aroma Profile Specificity: Distinguishing Green-Nutty from Cocoa-Forward Analogs

2,5-Diethyl-4-methylthiazole presents a 'green nutty' odor when evaluated at a 0.01% solution in propylene glycol [1]. This profile is distinct from the closely related 2-ethyl-4-methylthiazole, which is described as 'nutty, green, cocoa, coffee, meaty' [2], and from 4-methyl-5-vinylthiazole, characterized as 'cocoa, musty, nutty' [3]. The absence of a dominant cocoa note positions 2,5-diethyl-4-methylthiazole as a cleaner nutty-green contributor, avoiding the brown/cocoa bias of its analogs.

Flavor Chemistry Sensory Science Thiazole Differentiation

Regulatory Safety Clearance: No Genotoxicity Concern vs. In-Class Alerts

In the EFSA Flavouring Group Evaluation 21 Revision 2 (FGE.21Rev2), 2,5-diethyl-4-methylthiazole (FL-no 15.050) was among 26 substances concluded to raise no safety concern at estimated dietary intake levels [1]. In sharp contrast, structurally related thiazoles such as 4-methyl-5-vinylthiazole (FL-no 15.018) were considered to have genotoxic potential, necessitating additional data and precluding their use under the same procedure [1]. This regulatory bifurcation provides a concrete safety-based differentiator for procurement in food and beverage applications.

Regulatory Science Food Safety EFSA Evaluation

Physical Property Divergence: Boiling Point and LogP for Thermal Processing Suitability

The predicted boiling point of 2,5-diethyl-4-methylthiazole is 217.8 °C at 760 mmHg, with an estimated logP of 3.09 . By comparison, the simpler analog 4-methylthiazole (CAS 693-95-8) boils at 132–134 °C . The ~85 °C higher boiling point translates directly to greater retention during high-temperature food processes (e.g., baking, extrusion) and reduced volatile loss during storage. The higher logP value also implies superior lipophilicity, which can enhance performance in fat-based or encapsulated flavor delivery systems.

Process Chemistry Thermal Stability Formulation Design

Chromatographic Identity: Unique Kovats Retention Index for QC Verification

On standard non-polar GC columns, 2,5-diethyl-4-methylthiazole exhibits a characteristic Kovats Retention Index (RI) that distinguishes it from other trisubstituted thiazoles. Pherobase records RI data for this compound [1], enabling unambiguous identification in complex volatile mixtures. This is analytically critical because several alkylthiazoles exhibit overlapping mass spectral fragmentation patterns; the RI serves as a quantitative orthogonal parameter for compound confirmation in raw material acceptance testing.

Analytical Chemistry GC-MS Quality Control Authentication

Natural Occurrence Fingerprint: Specificity to Cooked Meat and Potato Matrices

2,5-Diethyl-4-methylthiazole has been specifically detected as a volatile constituent of cooked pork, roast beef, and baked potatoes [1]. This occurrence pattern is distinct from 4-methyl-5-vinylthiazole, which is predominantly found in garlic and certain flowers , and 2-isopropyl-4-methylthiazole, associated with peach and durian fruit . The meat/potato occurrence profile aligns with robust savory flavor reconstruction, whereas fruit-associated thiazoles are better suited to sweet applications.

Foodomics Aroma Authenticity Natural Labeling

Potency Estimation: Odor Impact at Low Concentrations vs. Common Analogs

Descriptive panel data indicate that 2,5-diethyl-4-methylthiazole delivers its characteristic odor at a 0.01% (100 ppm) evaluation concentration in propylene glycol [1]. In contrast, 4-methylthiazole is routinely evaluated at a ten-fold higher 0.10% (1000 ppm) concentration to achieve a similarly perceivable nutty-green impact [2]. While this is not a formal threshold comparison, the substantial difference in recommended evaluation concentration under identical media suggests higher potency for the 2,5-diethyl-4-methylthiazole analog, enabling potentially lower use levels and cost-in-use advantages.

Flavor Potency Odor Threshold Use-Level Optimization

Procurement-Linked Application Scenarios for 2,5-Diethyl-4-methylthiazole Based on Evidence


Savory Process Flavor Development for High-Temperature Extrusion

2,5-Diethyl-4-methylthiazole's elevated boiling point (217.8 °C) and natural occurrence in cooked meat and potato matrices [1] make it the preferred thiazole for retort and extrusion processes. Where generic thiazoles such as 4-methylthiazole (bp ~133 °C) would be substantially lost to evaporation, this compound provides superior retention, ensuring the intended nutty-green note survives processing. Its clean EFSA safety opinion further solidifies its choice for food-grade formulations.

Cocoa-Free Nutty Flavor Systems for Clean-Label Products

When formulators require a nutty note without the cocoa or musty undertones introduced by 2-ethyl-4-methylthiazole or 4-methyl-5-vinylthiazole, 2,5-diethyl-4-methylthiazole offers the purest nutty-green signal . This specificity is invaluable for nut-free, dairy-free, and cocoa-free applications aiming to replicate roasted nut character. Combined with its suggested higher potency at a 0.01% evaluation level, using this compound can reduce overall flavor load and simplify ingredient lists.

Authentic Meat Flavor Reconstitution for Plant-Based Alternatives

The detection of 2,5-diethyl-4-methylthiazole in cooked pork and roast beef directly supports its use in plant-based meat analogs where authentic savory aroma reconstruction is critical. Alternative thiazoles that dominate in fruity or alliaceous matrices (e.g., 2-isopropyl-4-methylthiazole in peach) lack the appropriate food-source alignment, potentially compromising the perceived authenticity of the final product.

Analytical Reference Standard for Multi-Thiazole QC Protocols

The unique Kovats Retention Index for 2,5-diethyl-4-methylthiazole enables analytical laboratories to include it as a distinct reference point in GC-MS methods designed to resolve and quantify closely eluting alkylthiazoles. Procurement as a certified reference standard is essential for developing robust QC protocols, as its unambiguous identification prevents misclassification with co-eluting analogs that share similar mass spectra.

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